molecular formula C9H7IO B3383189 1-Iodo-4-(prop-2-ynyloxy)benzene CAS No. 39735-76-7

1-Iodo-4-(prop-2-ynyloxy)benzene

Cat. No.: B3383189
CAS No.: 39735-76-7
M. Wt: 258.06 g/mol
InChI Key: FZEUQYUAYBKAGK-UHFFFAOYSA-N
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Description

Thematic Significance of Aryl Ethers in Contemporary Organic Synthesis

Aryl ethers are prevalent structural motifs in a vast array of biologically active compounds and functional materials. Their synthesis has been a long-standing area of research, with classic methods like the Williamson ether synthesis and the Ullmann condensation being cornerstones of organic chemistry. However, the demand for milder, more efficient, and functional-group-tolerant methods has driven the development of modern catalytic systems. organic-chemistry.orgacs.orgacs.orgnih.gov These advanced methods, often employing transition metal catalysts, have expanded the scope of aryl ether synthesis, enabling the formation of previously inaccessible structures under gentle conditions. organic-chemistry.orgacs.orgacs.orgnih.gov The ability to construct the aryl ether linkage selectively and in high yield is crucial for the total synthesis of natural products and the development of new therapeutic agents.

Strategic Role of Halogenated Benzenes in Cross-Coupling Methodologies

Halogenated benzenes are fundamental precursors in a multitude of cross-coupling reactions, which are among the most powerful tools for carbon-carbon and carbon-heteroatom bond formation. nih.govwikipedia.org The reactivity of the carbon-halogen bond towards oxidative addition to a low-valent transition metal catalyst, such as palladium or copper, is the linchpin of these transformations. nih.govwikipedia.org The nature of the halogen atom (I, Br, Cl) significantly influences the reaction conditions required, with iodobenzenes generally exhibiting the highest reactivity. acs.org This predictable reactivity allows for selective functionalization of polyhalogenated aromatic compounds. nih.gov Reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings rely heavily on halogenated benzenes as electrophilic partners, enabling the introduction of a wide range of substituents onto the aromatic ring. nih.govweebly.com

Propargyl Ethers as Versatile Building Blocks for Click Chemistry and Alkyne-Based Transformations

Propargyl ethers, characterized by the presence of a propargyl group (HC≡C-CH2-), are exceptionally versatile building blocks in organic synthesis. The terminal alkyne functionality is a key participant in a variety of powerful transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". acs.orgiris-biotech.denih.gov This reaction allows for the rapid and efficient formation of stable 1,2,3-triazole linkages under mild, often aqueous, conditions. acs.orgnih.gov The resulting triazole ring is not merely a linker but can also act as a stable surrogate for a peptide bond and participate in hydrogen bonding interactions. Beyond click chemistry, the alkyne moiety of propargyl ethers can undergo a rich array of other transformations, including Sonogashira coupling, hydrofunctionalization, and cyclization reactions, making them valuable precursors for the synthesis of complex heterocyclic systems.

Overview of Research Trajectories for Multifunctional Aromatic Scaffolds like 1-Iodo-4-(prop-2-ynyloxy)benzene

Multifunctional aromatic scaffolds, such as this compound, which combine the reactivity of a halogenated benzene (B151609) with the versatility of a propargyl ether, are of great interest in modern chemical research. nih.govnih.govresearchgate.netresearchgate.net These compounds serve as "linchpin" reagents, allowing for sequential and orthogonal functionalization. The iodo group provides a handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of various aryl, alkyl, or vinyl substituents. Simultaneously, the terminal alkyne offers a gateway for click chemistry conjugations or further alkyne-based elaborations. This dual reactivity allows for the rapid construction of complex molecular architectures from a single, versatile starting material. Research in this area focuses on developing novel multifunctional scaffolds and exploring their application in the synthesis of polymers, dendrimers, and biologically active molecules, where precise control over molecular structure is paramount. nih.govnih.govresearchgate.netresearchgate.net

The compound this compound, with its CAS number 39735-76-7, embodies the principles of a multifunctional synthetic intermediate. lookchem.com Its physical and chemical properties are summarized in the table below.

PropertyValue
Molecular FormulaC9H7IO
Molecular Weight258.058 g/mol
Melting Point45.7-46.5 °C
Boiling Point (Predicted)287.5±25.0 °C
Density (Predicted)1.694±0.06 g/cm³
LogP2.30320

Table 1: Physicochemical Properties of this compound. lookchem.com

The strategic placement of the iodo and propargyloxy groups on the benzene ring allows for a diverse range of chemical transformations. The iodo group can be readily displaced through various cross-coupling reactions, while the alkyne functionality can be utilized in cycloaddition reactions or other alkyne-specific transformations. This versatility makes this compound a valuable tool for the synthesis of complex organic molecules.

Detailed Research Findings

The synthetic utility of this compound is highlighted by its application in various research endeavors. For instance, its structure is analogous to other halogenated propargyl ethers used in the synthesis of complex heterocyclic systems and as precursors for materials with specific electronic or optical properties. The reactivity of the iodo group allows for its participation in reactions such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. researchgate.net

The propargyloxy moiety provides a handle for the introduction of molecular diversity through "click" chemistry. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, enabling the covalent linkage of this scaffold to other molecules bearing an azide (B81097) group with high efficiency and regioselectivity. rsc.org This has been widely employed in bioconjugation, drug discovery, and materials science. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-4-prop-2-ynoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEUQYUAYBKAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90550928
Record name 1-Iodo-4-[(prop-2-yn-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39735-76-7
Record name 1-Iodo-4-[(prop-2-yn-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Iodo 4 Prop 2 Ynyloxy Benzene

Precursor Synthesis and Derivatization Approaches

Synthesis of Iodinated Phenolic Intermediates

The most common iodinated phenolic intermediate for this synthesis is 4-iodophenol (B32979). Several methods have been developed for its preparation, offering different advantages in terms of yield, selectivity, and reaction conditions.

One prevalent method involves the diazotization of 4-aminophenol (B1666318) followed by a Sandmeyer-type reaction with an iodide source. This classical approach provides a reliable route to 4-iodophenol.

Alternatively, direct regioselective iodination of phenol (B47542) is a more atom-economical approach. Various reagent systems have been employed to achieve high para-selectivity, minimizing the formation of ortho- and di-iodinated byproducts. For instance, the use of N-iodosuccinimide (NIS) in the presence of an acid catalyst like p-toluenesulfonic acid has been shown to be highly effective for the mono-iodination of phenols with excellent regioselectivity. researchgate.net Another method utilizes a combination of iodine and hydrogen peroxide in water, which can also yield iodinated phenols. researchgate.net

Reagent/MethodSubstrateProductYieldReference
Diazotization, KI4-Aminophenol4-IodophenolNot specified
N-Iodosuccinimide, p-Toluenesulfonic AcidPhenol4-IodophenolHigh researchgate.net
Iodine, Hydrogen PeroxidePhenol2-Iodo- and 2,6-diiodophenolModerate to Good researchgate.net

Preparation of Propargylating Reagents

The propargyl group is introduced using a suitable propargylating reagent, most commonly propargyl bromide. This reagent is typically synthesized from propargyl alcohol. The reaction involves the conversion of the hydroxyl group of propargyl alcohol into a good leaving group, such as a bromide, facilitating subsequent nucleophilic substitution.

A standard laboratory preparation of propargyl bromide involves the reaction of propargyl alcohol with phosphorus tribromide (PBr₃), often in the presence of a base like pyridine (B92270) to neutralize the HBr byproduct.

ReactantsProductTypical Conditions
Propargyl alcohol, Phosphorus tribromidePropargyl bromidePresence of pyridine

Etherification Reactions for the Formation of the Propargyl Ether Linkage

The core of the synthesis of 1-iodo-4-(prop-2-ynyloxy)benzene is the formation of the ether linkage between the 4-iodophenol and the propargyl group. The Williamson ether synthesis is the most widely employed method for this transformation. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks the propargylating reagent in an SN2 reaction.

A specific reported synthesis of this compound involves the reaction of 4-iodophenol with propargyl bromide in acetone (B3395972), using potassium carbonate as the base. The reaction is carried out under reflux conditions for 4 hours, with a reported yield of up to 100%. lookchem.com Another source reports a yield of 71% for the same reaction. lookchem.com

ReactantsBase/SolventConditionsYieldReference
4-Iodophenol, Propargyl bromidePotassium carbonate / AcetoneReflux, 4h100% lookchem.com
4-Iodophenol, Propargyl bromidePotassium carbonate / AcetoneNot specified71% lookchem.com

Phase-Transfer Catalysis in Propargyl Ether Synthesis

Green Chemistry Approaches to Etherification

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for ether synthesis. One such approach is the use of microwave irradiation to accelerate the reaction. Microwave-assisted organic synthesis can significantly reduce reaction times and sometimes improve yields compared to conventional heating. For the synthesis of ethers, microwave irradiation in the presence of a base has been shown to be effective, often leading to excellent yields in a matter of minutes. researchgate.net While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the searched literature, this technique represents a promising green alternative to conventional heating.

Regioselective Iodination Strategies for Aryl Systems

The regioselective introduction of an iodine atom onto an aromatic ring is a crucial aspect of synthesizing compounds like this compound. For phenols, the hydroxyl group is a strong activating and ortho-, para-directing group. Therefore, electrophilic iodination of phenol tends to favor substitution at the para position, leading to the desired 4-iodophenol.

Several reagent systems have been developed to maximize this para-selectivity. The use of N-iodosuccinimide (NIS) with an acid catalyst like p-toluenesulfonic acid provides a mild and highly regioselective method for the mono-iodination of phenols. researchgate.net Other methods, such as the use of iodine with an oxidizing agent, can also be tailored to favor para-iodination. The choice of solvent and reaction conditions can also influence the regioselectivity of the iodination reaction. nih.gov

Reagent SystemKey Feature
N-Iodosuccinimide / p-Toluenesulfonic acidMild conditions, high para-selectivity
Iodine / Oxidizing Agent (e.g., H₂O₂)Can be tuned for regioselectivity

Electrophilic Aromatic Iodination

Electrophilic aromatic iodination is a direct method for introducing an iodine atom onto the benzene (B151609) ring of a phenyl propargyl ether precursor. The propargyloxy group (-O-CH₂-C≡CH) is an activating, ortho-, para-directing group, making the aromatic ring susceptible to electrophilic attack. The reaction typically proceeds by generating a potent electrophilic iodine species (I⁺) that attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. libretexts.org Subsequent loss of a proton restores aromaticity and yields the final iodinated product. libretexts.org

Direct iodination of aromatic compounds often requires an oxidizing agent to convert molecular iodine (I₂) into a more reactive electrophile. libretexts.org Common iodinating systems for activated aromatic compounds include:

Iodine with an Oxidizing Agent: Reagents like nitric acid, hydrogen peroxide, or copper salts (e.g., CuCl₂) can be used to oxidize I₂ to a more powerful electrophilic species. libretexts.org

N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine, often used with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) or sulfuric acid (H₂SO₄) to enhance its reactivity, especially for deactivated or moderately activated rings. wikipedia.org

Iodine Monochloride (ICl): This interhalogen compound is polarized (I⁺Cl⁻) and serves as a ready source of electrophilic iodine.

Photocatalytic Iodination: Visible-light-mediated methods using a photocatalyst, such as anthraquinone, in the presence of iodine and a terminal oxidant like oxygen, have been developed for the iodination of electron-rich arenes. researchgate.net

A specific method reported for the synthesis of this compound involves the photocatalytic iodination of phenyl propargyl ether. This reaction utilizes iodine, oxygen as the terminal oxidant, and 9,10-phenanthrenequinone as a photosensitizer in benzene, proceeding under irradiation to yield the target compound.

Table 1: Comparison of Synthetic Routes to this compound
Starting Material(s)Reagents & ConditionsReaction TypeReported Yield
p-Iodophenol, Propargyl bromidePotassium carbonate, Acetone, RefluxWilliamson Ether Synthesis100%
Phenyl propargyl ether (1-phenoxy-2-propyne)I₂, O₂, 9,10-phenanthrenequinone, Trifluoroacetic acid, Benzene, IrradiationPhotocatalytic Electrophilic Iodination71%

Metal-Catalyzed Directed Iodination

While classic ortho-directed C-H iodination typically relies on a chelating group to guide a metal catalyst, the synthesis of this compound from an unsubstituted precursor primarily relies on the electronic directing effect of the propargyloxy group to the para position. However, metals can play a crucial catalytic role in activating either the iodine source or the substrate.

For instance, mercury salts like mercuric oxide (HgO) have been historically used to facilitate the direct iodination of anisole, a related phenyl ether, yielding the para-iodo product in high yield. uni.edu The role of the metal oxide is to react with the hydrogen iodide (HI) formed during the reaction, preventing the reverse reaction from occurring. uni.edu

More contemporary approaches involve electrophilic metalation, where a metal salt like mercuric ethanoate, Hg(OOCCH₃)₂, introduces a metal onto the ring, which can then be substituted by iodine. libretexts.org Furthermore, copper salts are sometimes employed as oxidants in iodination reactions to generate the active I⁺ species from molecular iodine. libretexts.org In the context of this compound, the photocatalytic system involving 9,10-phenanthrenequinone represents a non-metal organic catalyst, but highlights the broader principle of using catalysts to facilitate the iodination under mild conditions. researchgate.net

Optimization of Reaction Conditions and Yield for this compound

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters.

Solvent Effects and Reaction Kinetics

The choice of solvent is critical in both the formation of the precursor ether and the subsequent iodination step.

For Williamson Ether Synthesis: In the synthesis of the precursor, phenyl propargyl ether, from a phenol and propargyl halide, polar aprotic solvents like acetone are preferred. These solvents effectively solvate the cation (e.g., potassium ion from the base K₂CO₃) while leaving the phenoxide anion relatively free, thereby accelerating the rate of the Sₙ2 reaction.

For Electrophilic Iodination: The rate of electrophilic aromatic substitution is significantly influenced by the polarity of the solvent. wikipedia.org For the iodination of phenols, reactions are often faster in polar solvents. wikipedia.org However, for less reactive substrates or when using specific catalytic systems, non-polar solvents may be employed. In the reported photocatalytic synthesis of this compound, benzene was used as the solvent. researchgate.net In other cases, halogenated solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE) are common. researchgate.net The reaction kinetics are governed by the concentration of the substrate and the electrophilic iodinating species. The rate is typically first order in the aromatic substrate and first order in the electrophile.

Catalyst Screening and Ligand Design

Catalyst selection is paramount for developing efficient and selective iodination protocols.

Acid Catalysis: In methods using N-iodosuccinimide (NIS), a catalytic amount of a Brønsted acid (like trifluoroacetic acid) or a solid acid catalyst can dramatically increase the reaction rate by protonating NIS, making it a more potent electrophile. researchgate.net

Photocatalysis: In the visible-light-mediated synthesis of this compound, 9,10-phenanthrenequinone acts as an organic photocatalyst. researchgate.net Upon irradiation, the photocatalyst reaches an excited state and facilitates the electron transfer process that ultimately generates the electrophilic iodine species. Screening different photocatalysts (e.g., other quinones, organic dyes) could optimize the reaction's quantum yield and efficiency.

Metal Catalysis: For hypothetical metal-catalyzed C-H iodinations, the choice of metal (e.g., Pd, Ru, Cu) and, crucially, the coordinating ligands would need extensive screening. Ligands modulate the electronic properties and steric environment of the metal center, influencing its catalytic activity, stability, and selectivity. While not directly applied to this specific molecule's para-iodination, principles of ligand design are central to the broader field of catalyzed C-H functionalization.

Table 2: Common Reagent Systems for Electrophilic Iodination of Activated Arenes
Iodine SourceCatalyst / AdditiveTypical SolventKey Feature
I₂HNO₃ or H₂O₂Acetic Acid, WaterClassical oxidation method. libretexts.orgmdpi.com
N-Iodosuccinimide (NIS)Trifluoroacetic Acid (TFA)DCM, AcetonitrileMild conditions, good for many functional groups.
I₂Mercuric Oxide (HgO)EthanolDrives equilibrium by consuming HI byproduct. uni.edu
I₂Iodic Acid (HIO₃)Sulfuric Acid, WaterForms a powerful iodinating agent (I₃⁺). wikipedia.org
I₂Photocatalyst (e.g., Quinone)Benzene, DCMVisible-light mediated, uses O₂ as terminal oxidant. researchgate.net

Reactivity and Mechanistic Studies of 1 Iodo 4 Prop 2 Ynyloxy Benzene

Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in 1-iodo-4-(prop-2-ynyloxy)benzene is a key functional group that readily participates in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts, in their Pd(0) oxidation state, are central to these transformations. The general mechanism initiates with the oxidative addition of the aryl iodide to the Pd(0) complex, forming a Pd(II) intermediate. This is followed by a specific reaction pathway depending on the coupling partner, and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org The aryl iodide of this compound is the more reactive site for this coupling compared to aryl bromides or chlorides. wikipedia.org This selectivity allows for controlled synthesis. libretexts.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.orgnih.gov

Reaction: this compound reacts with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to form a diarylacetylene derivative.

Reactant AReactant BCatalyst SystemProduct
This compoundTerminal AlkynePd catalyst, Cu(I) co-catalyst, Base1-(prop-2-ynyloxy)-4-(alkynyl)benzene

Table 1: Generalized Sonogashira Coupling Reaction

Research has demonstrated the use of various palladium catalysts, including Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, for this transformation. libretexts.org The reaction conditions are generally mild, often proceeding at room temperature. libretexts.org

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or a boronic ester. youtube.comnih.gov This reaction is catalyzed by a palladium complex and requires a base. youtube.com The reactivity of aryl halides in Suzuki coupling follows the order I > Br > Cl. d-nb.info

Reaction: this compound couples with a boronic acid or ester in the presence of a palladium catalyst and a base to yield a biaryl derivative.

Reactant AReactant BCatalyst SystemProduct
This compoundArylboronic Acid/EsterPd catalyst, Base4-(prop-2-ynyloxy)-1,1'-biphenyl derivative

Table 2: Generalized Suzuki-Miyaura Coupling Reaction

This reaction is known for its tolerance of a wide range of functional groups and its use of generally non-toxic and stable boron reagents. nih.gov The choice of base, such as sodium carbonate or potassium phosphate, can be crucial for the reaction's success. youtube.com

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org This reaction is highly versatile for creating carbon-carbon bonds. organic-chemistry.org The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Reaction: this compound reacts with an organotin reagent in the presence of a palladium catalyst to produce a coupled product.

Reactant AReactant BCatalyst SystemProduct
This compoundOrganotin Reagent (R-Sn(Alkyl)₃)Pd catalyst4-(prop-2-ynyloxy)-substituted benzene (B151609)

Table 3: Generalized Stille Coupling Reaction

A significant drawback of the Stille reaction is the toxicity of the organotin reagents. organic-chemistry.org However, it tolerates a wide variety of functional groups on both coupling partners. harvard.edupsu.edu Additives like copper(I) salts can accelerate the reaction. organic-chemistry.org

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. organic-chemistry.orgwikipedia.org This reaction is a key method for the synthesis of substituted alkenes. wikipedia.org

Reaction: this compound couples with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Reactant AReactant BCatalyst SystemProduct
This compoundAlkenePd catalyst, Base1-(prop-2-ynyloxy)-4-(alkenyl)benzene

Table 4: Generalized Heck Coupling Reaction

The reaction typically proceeds with high trans selectivity. organic-chemistry.org While aryl iodides are highly reactive, the reaction can be performed with aryl bromides and even chlorides under specific conditions. nih.gov

The aryl iodide moiety of this compound can also undergo palladium-catalyzed C-N bond formation through amination and amidation reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a widely used method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.orgyoutube.com

Reaction (Amination): this compound reacts with a primary or secondary amine in the presence of a palladium catalyst and a base to form an N-aryl amine.

Reactant AReactant BCatalyst SystemProduct
This compoundPrimary or Secondary AminePd catalyst, BaseN-(4-(prop-2-ynyloxy)phenyl)amine derivative

Table 5: Generalized Buchwald-Hartwig Amination Reaction

The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig amination. wikipedia.orgchemeurope.com It is an alternative method for the synthesis of aryl amines and amides. wikipedia.orgchemeurope.com The Goldberg reaction is a specific type of Ullmann condensation for the formation of C-N bonds. wikipedia.orgchemeurope.com

Reaction (Amidation): While direct palladium-catalyzed amidation of aryl halides is less common, the resulting aryl amine from a Buchwald-Hartwig reaction can be subsequently acylated to form an amide. Alternatively, an Ullmann-type reaction can be employed to directly form an N-aryl amide.

Reactant AReactant BCatalyst SystemProduct
This compoundAmideCu catalyst, BaseN-(4-(prop-2-ynyloxy)phenyl)amide derivative

Table 6: Generalized Ullmann Amidation Reaction

Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type reactions)

The carbon-iodine (C-I) bond in this compound is susceptible to various copper-catalyzed coupling reactions, most notably Ullmann-type reactions. These reactions are fundamental for the formation of carbon-heteroatom and carbon-carbon bonds.

The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.org However, the term "Ullmann-type" has been expanded to include the coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol. organic-chemistry.org In the context of this compound, the electron-rich nature of the aryl iodide can influence its reactivity. While electron-donating groups can sometimes hinder these reactions, appropriate choice of catalyst, ligands, and reaction conditions can overcome this. For instance, the use of copper(I) iodide (CuI) as a catalyst is common. mdpi.comnih.gov

The generally accepted mechanism for Ullmann-type C-N and C-O coupling reactions involves the initial oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. mdpi.comresearchgate.net This is followed by reductive elimination to yield the desired product and regenerate the Cu(I) catalyst. mdpi.comresearchgate.net The choice of ligands, such as 1,10-phenanthroline, can facilitate these steps. chemicalforums.com Additionally, the solvent can play a crucial role, with polar aprotic solvents like DMF and DMSO often being employed. mdpi.comchemicalforums.com

Studies on similar aryl iodides have shown that the nature of the nucleophile and the substituents on the aryl ring significantly impact the reaction's efficiency. For example, the coupling of aryl iodides with imidazoles and other nitrogen heterocycles is a well-established method for the synthesis of N-aryl heterocycles. mdpi.com

Reactant 1Reactant 2CatalystLigandBaseSolventProduct Type
This compoundAmine/Alcohol/ThiolCuI/Cu(OAc)₂1,10-Phenanthroline (optional)K₂CO₃/Cs₂CO₃DMF/DMSON/O/S-Aryl Ether
This compoundAryl HalideCu powderNone-High TempBiaryl

This table represents typical conditions for Ullmann-type reactions and may be adapted for this compound based on general principles.

Radical Reactions at the C-I Bond

The carbon-iodine bond in this compound can also undergo radical reactions. Copper can act as a single electron transfer (SET) agent, facilitating the formation of an aryl radical. snnu.edu.cn This reactivity can be harnessed in various synthetic transformations. For instance, in copper-mediated fluoroalkylation reactions, an iododifluoroacetamide can react with an aryl iodide in the presence of copper powder to form a cross-coupling product. cas.cn This suggests the possibility of similar cross-coupling reactions involving this compound and a suitable radical precursor.

The general mechanism for such a reaction would involve the formation of an aryl radical from this compound, which can then react with another radical species or be trapped by a suitable partner. The selectivity of these reactions can often be controlled by tuning the reaction conditions and the substituents on the reactants. cas.cn

Mechanistic Investigations of Aryl Halide Activation

The activation of the aryl halide bond is a critical step in many transition metal-catalyzed reactions. For copper-catalyzed reactions, several mechanistic pathways have been proposed, including oxidative addition-reductive elimination, σ-bond metathesis, single electron transfer (SET), and halogen atom transfer (HAT). researchgate.net

In the context of Ullmann-type reactions, the oxidative addition of the aryl iodide to a Cu(I) center to form a Cu(III) intermediate is a commonly proposed pathway. mdpi.comresearchgate.net However, computational studies have also explored other possibilities. The choice of ligand can significantly influence the operative mechanism. For example, certain nitrogen-containing ligands can promote the oxidative addition and subsequent reductive elimination steps. researchgate.net

Kinetic studies on related Hirao reactions, which involve the coupling of aryl halides with phosphites, have shown the presence of an induction period, suggesting the in-situ formation of the active catalytic species. mdpi.com This highlights the complexity of these reaction mechanisms. The reactivity order of aryl halides in these couplings is typically I > Br > Cl, making this compound a highly reactive substrate. mdpi.com

Reactions Involving the Propargyl Ether Moiety

The terminal alkyne of the propargyl ether group in this compound is a versatile functional group that can participate in a variety of reactions, most notably cycloadditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" Chemistry)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction for the formation of 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This reaction is known for its high fidelity, broad functional group tolerance, and simple experimental conditions. nih.gov

This compound is an excellent substrate for the CuAAC reaction. By reacting it with various organic azides in the presence of a copper(I) catalyst, a wide array of triazole-functionalized derivatives can be synthesized. nih.govmdpi.com These triazoles are important scaffolds in medicinal chemistry and materials science. mdpi.commdpi.com The reaction typically proceeds with high regioselectivity to afford the 1,4-disubstituted triazole isomer. nih.gov

The general procedure involves the reaction of the alkyne and the azide (B81097) in the presence of a copper(I) source, which can be a Cu(I) salt like CuI or generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate. researchgate.net The reaction is often carried out in a variety of solvents, including water and organic solvents. researchgate.net

AlkyneAzideCatalystProduct
This compoundBenzyl azideCuI1-(4-Iodophenoxymethyl)-4-phenyl-1H-1,2,3-triazole
This compoundAzidoethyl-benzeneCuSO₄/Sodium Ascorbate1-(4-Iodophenoxymethyl)-4-(phenethyl)-1H-1,2,3-triazole

This table provides illustrative examples of the synthesis of triazole derivatives from this compound.

While specific kinetic studies on the CuAAC reaction with this compound are not extensively documented in the provided search results, the general mechanism of CuAAC is well-understood. The reaction is believed to proceed through the formation of a copper(I) acetylide intermediate. nih.gov The coordination of the organic azide to the copper center facilitates the cycloaddition, leading to the formation of a six-membered copper-triazolide intermediate, which then protonates to give the triazole product and regenerate the catalyst. nih.gov

Interestingly, studies on the related reaction of 1-iodoalkynes with azides have shown exceptionally high reaction rates, sometimes even surpassing those of terminal alkynes in CuAAC. nih.gov This suggests that the electronic properties of the iodoalkyne might play a role in accelerating the reaction. The proposed mechanism for this enhanced reactivity involves a different mode of activation by the copper catalyst compared to terminal alkynes. nih.gov Further kinetic investigations would be valuable to fully elucidate the reaction dynamics of this compound in CuAAC.

Hydrofunctionalization Reactions of the Alkyne

The terminal alkyne group in this compound is susceptible to a variety of hydrofunctionalization reactions, where an H-X molecule adds across the carbon-carbon triple bond. These reactions are typically catalyzed by transition metals and can proceed with high regio- and stereoselectivity.

Hydroamination: The addition of an N-H bond across the alkyne, known as hydroamination, can be catalyzed by various metals, including gold and copper. While no specific studies on the hydroamination of this compound are documented, analogous reactions with other aryl propargyl ethers suggest that this transformation is feasible. For instance, gold-catalyzed hydroamination of propargylic alcohols with anilines yields 3-hydroxyimines with high regioselectivity. wikipedia.org It is anticipated that this compound would react similarly with amines in the presence of a suitable catalyst to yield enamines or imines, depending on the reaction conditions and the nature of the amine.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to alkynes is a fundamental organic reaction. scilit.com This reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the alkyne that already bears more hydrogen atoms. scilit.com For a terminal alkyne like that in this compound, this would result in the formation of a vinyl halide with the halogen atom at the internal carbon. A novel method for the hydroiodination of alkynes using an iodine/hydrophosphine binary system has been shown to produce Markovnikov-type adducts in good yields under mild conditions. researchgate.netrsc.org

Table 1: Representative Hydrofunctionalization Reactions of Analogous Alkynes

Reactant Reagent Catalyst/Conditions Product Reference
Propargylic Alcohol Aniline Gold Catalyst 3-Hydroxyimine wikipedia.org
Phenylacetylene HI I2/Hydrophosphine 1-Iodo-1-phenylethylene researchgate.net

Hydrosilylation: The addition of a silicon-hydrogen bond across the alkyne is a powerful method for the synthesis of vinylsilanes. Platinum catalysts are commonly employed for the hydrosilylation of propargylic alcohols, yielding E-vinylsilanes with high regio- and stereoselectivity. beilstein-journals.org It is expected that this compound would undergo hydrosilylation in the presence of a suitable catalyst and a silane (B1218182) (e.g., triethylsilane) to afford the corresponding vinylsilane. The regioselectivity would likely favor the placement of the silyl (B83357) group at the terminal carbon (β-addition) or the internal carbon (α-addition), depending on the catalyst and reaction conditions.

Hydroboration: The hydroboration-oxidation of terminal alkynes is a classic method for the synthesis of aldehydes. libretexts.orgnih.govrsc.orgresearchgate.net The reaction involves the anti-Markovnikov addition of a borane (B79455) (e.g., BH3 or a dialkylborane) across the alkyne, followed by oxidation with hydrogen peroxide in basic solution. libretexts.orgnih.govrsc.orgresearchgate.net For this compound, this would lead to the formation of an aldehyde at the terminal position of the original alkyne. The use of sterically hindered boranes is often necessary to prevent double addition to the alkyne. nih.gov

Table 2: Hydrosilylation and Hydroboration of Analogous Alkynes

Reactant Reagent Catalyst/Conditions Product Reference
Propargylic Alcohol Triethoxysilane PtCl2/XPhos (E)-Vinylsilane beilstein-journals.org
1-Hexyne 1. Disiamylborane; 2. H2O2, NaOH - Hexanal nih.gov

Cyclization Reactions Involving the Alkyne

The presence of the aryl iodide and the tethered alkyne in this compound makes it an excellent substrate for intramolecular cyclization reactions to form heterocyclic compounds. These reactions are often mediated by electrophiles or transition metal catalysts. Electrophilic cyclization of diarylalkynes using reagents like iodine (I₂), iodine monochloride (ICl), N-bromosuccinimide (NBS), and phenylselenyl chloride (PhSeCl) has been studied, indicating that the nucleophilicity of competing functional groups and the polarization of the alkyne are key factors. organic-chemistry.org Palladium-catalyzed 5-exo-dig cyclization is a common pathway for N-propargyl arylamines, leading to furan (B31954) derivatives. epa.gov For this compound, an intramolecular hydroarylation catalyzed by indium could lead to the formation of a 2H-chromene derivative. nih.gov

Olefin Metathesis with the Alkyne (Enyne Metathesis)

Enyne metathesis is a powerful carbon-carbon bond-forming reaction between an alkene and an alkyne, catalyzed by metal carbenes, typically ruthenium-based catalysts. wikipedia.orgrsc.org This reaction results in the formation of a 1,3-diene. wikipedia.orgrsc.org While there are no specific reports on the enyne metathesis of this compound, the general mechanism involves the reaction of the catalyst with the alkyne to form a metallacyclobutene intermediate, which then rearranges and reacts with the alkene component. wikipedia.org In an intramolecular context, this is known as ring-closing enyne metathesis (RCEYM). rsc.org For this compound, intermolecular cross-enyne metathesis with an alkene like ethylene (B1197577) would be expected to yield a 1,3-diene derivative.

Polymerization Reactions Initiated via the Alkyne Group

The terminal alkyne of this compound can serve as a monomer in polymerization reactions. Phenyl propargyl ethers have been polymerized using transition metal catalysts such as MoCl₅, WCl₆, and PdCl₂. mdpi.com At elevated temperatures, aryl propargyl ethers can undergo thermal crosslinking to form a network polymer with high thermal stability and a high glass transition temperature. organic-chemistry.org This suggests that this compound could be used to synthesize polymers with potentially interesting material properties, where the iodo-substituent could be further functionalized post-polymerization.

Table 3: Polymerization of Analogous Propargyl Ethers | Monomer | Catalyst/Conditions | Polymer Properties | Reference | | :--- | :--- | :--- | :--- | :--- | | para-Substituted Phenyl Propargyl Ethers | MoCl₅, WCl₆, or PdCl₂ | - | mdpi.com | | Propargyl Ether-functionalized Poly(m-phenylene) | High Temperature | High T_g, High Modulus | organic-chemistry.org |

Chemoselectivity in Dual-Functionalized Systems

The presence of two reactive functional groups, the aryl iodide and the terminal alkyne, in this compound raises the question of chemoselectivity. The ability to selectively react one functional group while leaving the other intact is crucial for its utility in multi-step synthesis.

The aryl iodide is a classic substrate for palladium-catalyzed cross-coupling reactions such as the Sonogashira, Heck, and Suzuki reactions. rsc.org The Sonogashira coupling, which couples a terminal alkyne with an aryl halide, could potentially lead to self-polymerization or reaction with another alkyne if the terminal alkyne of this compound itself reacts. However, by carefully choosing the reaction conditions and using a different terminal alkyne as the coupling partner, it is possible to selectively achieve cross-coupling at the aryl iodide position.

The Heck reaction, which couples an aryl halide with an alkene, would also be expected to occur at the aryl iodide position. rsc.org

Conversely, the alkyne group can undergo reactions such as hydrofunctionalization, cyclization, and polymerization under conditions that may not affect the aryl iodide. For example, many of the hydrofunctionalization reactions are catalyzed by metals like gold or platinum, which may not activate the C-I bond for cross-coupling under the same conditions. wikipedia.orgbeilstein-journals.org Similarly, electrophilic cyclizations are initiated at the alkyne. organic-chemistry.org

Therefore, by judicious choice of catalyst and reaction conditions, it is possible to achieve high chemoselectivity in the reactions of this compound. For instance, a palladium-catalyzed Sonogashira coupling could be performed first to modify the aryl iodide, followed by a hydroboration-oxidation of the alkyne to introduce an aldehyde functionality. This orthogonal reactivity makes this compound a versatile building block in organic synthesis.

Orthogonal Reactivity Profiles of Aryl Iodide and Propargyl Ether

The distinct chemical personalities of the aryl iodide and the propargyl ether within this compound allow for their selective functionalization, a concept known as orthogonal reactivity. This attribute is of paramount importance in synthetic chemistry as it enables the stepwise introduction of different molecular fragments without the need for cumbersome protecting group strategies.

The aryl iodide moiety is a classic substrate for a wide array of palladium-catalyzed cross-coupling reactions. These transformations, which form the bedrock of modern organic synthesis, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the aromatic ring. Notable examples include the Sonogashira, Suzuki, Heck, and Buchwald-Hartwig amination reactions. The carbon-iodine bond is relatively weak, making it highly susceptible to oxidative addition to a low-valent palladium catalyst, the crucial first step in these catalytic cycles.

Conversely, the terminal alkyne of the propargyl ether group offers a different set of reactive possibilities. It is a workhorse in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a highly efficient and atom-economical route to 1,2,3-triazoles. Furthermore, the terminal alkyne can participate in Sonogashira couplings (acting as the alkyne partner), Glaser couplings to form symmetrical diynes, and various addition reactions across the triple bond.

The orthogonality of these two groups is generally high, meaning that reaction conditions can often be chosen to address one site while leaving the other intact. For instance, a Sonogashira coupling can be selectively performed at the aryl iodide position using a palladium catalyst in the presence of a copper co-catalyst, without affecting the propargyl alkyne. Subsequently, the alkyne can be engaged in a click reaction using a copper catalyst, demonstrating a clear sequential functionalization strategy.

Table 1: Orthogonal Reactions of this compound

Functional GroupReaction TypeTypical Reagents and ConditionsProduct Type
Aryl IodideSonogashira CouplingTerminal Alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), CuI, base (e.g., Et₃N)Aryl-alkyne
Aryl IodideSuzuki CouplingBoronic Acid, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., K₂CO₃)Biaryl
Propargyl EtherAzide-Alkyne Cycloaddition (Click Chemistry)Organic Azide, Cu(I) catalyst (e.g., CuSO₄, sodium ascorbate)1,2,3-Triazole
Propargyl EtherMannich ReactionFormaldehyde, Secondary AminePropargylamine

Sequential and Cascade Reaction Strategies

The ability to selectively address the functional groups of this compound opens the door to elegant and efficient sequential and cascade reaction strategies for the synthesis of complex molecules, particularly heterocycles.

Sequential reactions involve the stepwise transformation of the starting material, where each reaction is carried out to completion before initiating the next. A prime example would be the initial Sonogashira coupling of this compound with another terminal alkyne. The resulting di-alkyne product can then undergo an intramolecular cyclization or be subjected to a subsequent reaction at the newly introduced alkyne or the original propargyl alkyne.

Cascade reactions , also known as domino or tandem reactions, are even more sophisticated. In a cascade sequence, a single set of reagents initiates a series of transformations without the isolation of intermediates. This approach is highly atom- and step-economical. For instance, a palladium-catalyzed coupling at the aryl iodide position can be designed to generate an intermediate that spontaneously undergoes a subsequent intramolecular reaction involving the propargyl ether.

A hypothetical yet illustrative cascade could involve the Sonogashira coupling of this compound with an ortho-amino-substituted aryl alkyne. The resulting intermediate, under the same reaction conditions or with a slight modification, could then undergo an intramolecular cyclization, such as a Larock indole (B1671886) synthesis, to construct a complex heterocyclic core in a single pot.

While specific, extensively documented examples for this compound in complex cascade reactions are not widespread in readily available literature, the principles of its reactivity are well-established through studies on analogous structures. The potential for this bifunctional building block in the rapid assembly of diverse chemical scaffolds remains a promising area for further exploration.

Table 2: Illustrative Sequential Reaction with this compound

StepReactionReagents and ConditionsIntermediate/Product
1Sonogashira CouplingPhenylacetylene, Pd(PPh₃)₄, CuI, Et₃N1-(Phenylethynyl)-4-(prop-2-ynyloxy)benzene
2Click ChemistryBenzyl Azide, CuSO₄, Sodium Ascorbate1-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)phenoxy)-3-phenylprop-2-yne

Advanced Spectroscopic and Structural Elucidation of 1 Iodo 4 Prop 2 Ynyloxy Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural determination of organic molecules in solution. High-resolution ¹H and ¹³C NMR, along with two-dimensional techniques, offer a detailed picture of the molecular connectivity and environment of each atom.

High-Resolution ¹H and ¹³C NMR Analysis

The ¹H NMR spectrum of an aryl propargyl ether derivative, such as 2-(prop-2-yn-1-yloxy)-4-propylbenzene, provides key diagnostic signals that are analogous to what would be expected for 1-iodo-4-(prop-2-ynyloxy)benzene. The aromatic protons typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. For this compound, these would be expected in the range of δ 6.8-7.7 ppm. The methylene (B1212753) protons of the propargyl group (O-CH₂-C≡CH) are expected to resonate as a doublet around δ 4.7 ppm, coupled to the terminal alkyne proton. This terminal alkyne proton itself should appear as a triplet around δ 2.5 ppm due to coupling with the methylene protons.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the benzene ring will show distinct signals in the aromatic region (δ 110-160 ppm). The carbon bearing the iodine atom (C-I) is expected to be significantly shifted upfield to around δ 85 ppm due to the heavy atom effect. The carbon attached to the ether oxygen (C-O) would appear further downfield, typically around δ 158 ppm. The carbons of the propargyl group are also characteristic: the methylene carbon (-O-CH₂-) at approximately δ 56 ppm, and the alkyne carbons (-C≡CH) at around δ 79 (quaternary) and δ 76 (terminal) ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to -I)~7.6 (d)~139
Aromatic CH (ortho to -OR)~6.8 (d)~117
Alkyne CH~2.5 (t)~76
Methylene CH₂~4.7 (d)~56
Aromatic C-I-~85
Aromatic C-OR-~158
Alkyne C (quaternary)-~79

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the signals observed in 1D spectra, especially for more complex derivatives.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the methylene protons (δ ~4.7 ppm) and the terminal alkyne proton (δ ~2.5 ppm) would definitively confirm the propargyl fragment. Similarly, correlations between adjacent aromatic protons can confirm their positions on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This is crucial for assigning the carbon signals. For instance, the aromatic proton signals would show correlations to their corresponding carbon signals in the aromatic region of the ¹³C spectrum. The methylene proton signal would correlate with the methylene carbon signal, and the terminal alkyne proton with its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. youtube.com This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, the methylene protons should show a correlation to the aromatic carbon attached to the ether oxygen (C-O) and to both alkyne carbons, thus connecting the aromatic ring to the propargyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space proximity of protons. In the case of this compound derivatives, NOESY can be used to confirm the spatial relationship between the propargyl group and the aromatic ring, for instance, by observing a cross-peak between the methylene protons and the protons on the ortho positions of the benzene ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Progress

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups. In this compound, several characteristic absorption bands are expected. The terminal alkyne C-H stretch gives rise to a sharp, strong band at approximately 3300 cm⁻¹. ualberta.ca The carbon-carbon triple bond (C≡C) stretch appears as a weaker absorption in the range of 2100-2150 cm⁻¹. ualberta.ca The presence of the ether linkage is confirmed by a strong C-O-C stretching vibration, typically observed between 1250 and 1000 cm⁻¹. For aryl ethers specifically, a strong absorption is expected around 1250 cm⁻¹. nih.gov The aromatic C=C stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region. The C-I stretch is found at lower wavenumbers, typically in the range of 600-500 cm⁻¹. Monitoring the appearance or disappearance of these key bands can be used to follow the progress of reactions involving the synthesis of this compound.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Alkyne C-HStretch~3300
Alkyne C≡CStretch2100 - 2150
Aryl C-HStretch>3000
Aromatic C=CStretch1600 - 1450
Aryl Ether C-O-CAsymmetric Stretch~1250
C-IStretch600 - 500

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental composition of the molecule and its fragments. researchgate.net For this compound (C₉H₇IO), the exact mass can be calculated and compared with the experimentally determined value, providing strong evidence for the molecular formula. The fragmentation pattern in the mass spectrum would likely show the loss of the propargyl group and other characteristic fragments of the iodinated phenol (B47542) moiety, further corroborating the proposed structure.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Forms

Raman Spectroscopy for Vibrational Fingerprinting

The vibrational modes of this compound can be logically dissected by considering the contributions from its three primary structural components: the terminal alkyne (prop-2-ynyl group), the aryl ether linkage, and the 1,4-disubstituted (para-substituted) iodobenzene (B50100) ring. While a definitive experimental spectrum is not publicly available, a detailed theoretical analysis based on established group frequencies and computational studies of related molecules allows for a reliable prediction of its Raman signature.

Key vibrational modes expected in the Raman spectrum of this compound are dominated by the highly polarizable terminal alkyne and the aromatic ring systems. The terminal alkyne C≡C stretching vibration is particularly noteworthy as it appears in a relatively uncongested region of the spectrum and often gives rise to a strong Raman signal. nih.govacs.orgresearchgate.net The intensity of this signal can be further enhanced through conjugation with the adjacent aromatic system. acs.org

The vibrations of the iodinated benzene ring and the ether linkage also provide crucial structural information. The C-O-C ether linkage exhibits characteristic stretching modes, while the benzene ring displays a series of well-defined in-plane and out-of-plane bending and stretching vibrations. The substitution pattern on the benzene ring significantly influences the positions of these bands.

A comprehensive assignment of the major predicted Raman active vibrational modes for this compound is presented below. This theoretical framework provides a solid basis for the interpretation of experimental data and for the structural elucidation of this and related compounds.

Predicted Raman Active Vibrational Modes for this compound

Predicted Raman Shift (cm⁻¹) Vibrational Mode Assignment Structural Unit Intensity
~3300≡C-H StretchingTerminal AlkyneSharp, Medium
~2120C≡C StretchingTerminal AlkyneSharp, Strong
~1585C=C Aromatic Ring StretchingIodobenzene RingStrong
~1485C=C Aromatic Ring StretchingIodobenzene RingMedium
~1280Asymmetric C-O-C StretchingAryl EtherMedium
~1240In-plane C-H BendingIodobenzene RingMedium-Weak
~1170In-plane C-H BendingIodobenzene RingMedium
~1090Symmetric C-O-C StretchingAryl EtherWeak
~1060Ring Breathing (Trigonal)Iodobenzene RingStrong
~830Out-of-plane C-H Bending (para-disubstitution)Iodobenzene RingMedium
~650In-plane Ring DeformationIodobenzene RingMedium
~400C-I StretchingIodobenzene RingMedium-Strong

Theoretical and Computational Studies of 1 Iodo 4 Prop 2 Ynyloxy Benzene

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1-Iodo-4-(prop-2-ynyloxy)benzene, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate and accept electrons.

For a molecule like this compound, the HOMO is typically localized on the electron-rich iodobenzene (B50100) ring, particularly involving the p-orbitals of the iodine and the aromatic carbon atoms. The LUMO, on the other hand, is often an antibonding orbital, which in this case would likely be distributed over the aromatic ring and the C-I bond. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Table 1: Calculated Frontier Molecular Orbital Energies for an Analogous Aryl Iodide System

OrbitalEnergy (eV)
HOMO-5.8
LUMO-0.9
HOMO-LUMO Gap 4.9

Note: The values presented are illustrative and based on DFT calculations for a structurally similar aryl iodide. The actual values for this compound may vary.

The distribution of the HOMO indicates that electrophilic attack is likely to occur on the iodobenzene ring, while the LUMO's location suggests that nucleophilic attack might be directed towards the same ring, potentially leading to the activation of the C-I bond.

Charge Distribution and Electrostatic Potential Maps

The charge distribution within a molecule governs its electrostatic interactions with other molecules. DFT calculations can provide a quantitative measure of the partial atomic charges and generate electrostatic potential (ESP) maps. These maps visualize the electrostatic potential on the electron density surface of the molecule, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

In this compound, the ESP map would likely show a region of negative potential around the oxygen atom of the ether linkage due to its high electronegativity. The terminal hydrogen of the alkyne group would exhibit a slightly positive potential, making it susceptible to deprotonation by a base. The iodine atom, despite being a halogen, can exhibit a region of positive potential on its outermost surface (a "sigma-hole"), which can lead to halogen bonding interactions. The aromatic ring itself will have a complex distribution with electron-rich (negative potential) faces and an electron-deficient (positive potential) periphery.

Conformational Analysis and Energy Minimization

The three-dimensional structure of this compound is not rigid. Rotation around the C-O and C-C single bonds of the propargyl ether side chain allows the molecule to adopt various conformations. Conformational analysis aims to identify the most stable arrangement of atoms (the global minimum) and the energy barriers between different conformations.

Computational methods, such as DFT or molecular mechanics, can be used to perform a systematic search of the conformational space. For this compound, the key dihedral angles to consider are those involving the C(aryl)-O-CH2 and O-CH2-C≡ bonds. The lowest energy conformation will likely be one that minimizes steric hindrance between the side chain and the aromatic ring. It is expected that a conformation where the alkyne group is oriented away from the bulky iodine atom would be energetically favored. Understanding the preferred conformation is crucial as it can influence the molecule's reactivity and its packing in the solid state.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and the identification of the most plausible reaction pathway.

Aryl C-I Bond Activation Mechanism

The C-I bond in aryl iodides is the weakest among aryl halides, making it a common site for activation in cross-coupling reactions. Computational studies on analogous systems have shown that the activation of the C-I bond can proceed through several mechanisms, including oxidative addition to a transition metal catalyst (e.g., palladium or copper).

Alkyne Activation and Cycloaddition Mechanisms

The terminal alkyne group in this compound is another reactive handle. It can be activated by a base to form an acetylide, which can then participate in various coupling reactions. Alternatively, the alkyne can undergo cycloaddition reactions.

Computational studies of cycloaddition reactions involving terminal alkynes, such as the [3+2] cycloaddition with azides (a "click" reaction), have been extensively performed. DFT calculations can be used to model the concerted mechanism of this reaction, identifying the transition state where the new C-N and N-N bonds are being formed simultaneously. FMO theory is particularly useful here, as the reaction is governed by the interaction between the HOMO of one reactant and the LUMO of the other. For example, in the reaction with an azide (B81097), the HOMO of the acetylide (formed after deprotonation) and the LUMO of the azide would be the key interacting orbitals. The calculated activation energy for this step would provide a quantitative measure of the reaction's feasibility.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The primary approach for the ab initio calculation of NMR chemical shifts is through the use of Density Functional Theory (DFT). This quantum mechanical modeling method is employed to compute the NMR isotropic shielding constants for each nucleus in a molecule. The chemical shift (δ) is then determined by comparing the calculated isotropic shielding value (σ) of a given nucleus to the shielding value of a reference compound, typically tetramethylsilane (TMS), using the formula: δ = σ_ref - σ_iso.

A common technique within the DFT framework for NMR calculations is the Gauge-Including Atomic Orbital (GIAO) method. The accuracy of GIAO-DFT calculations is highly dependent on the choice of the functional and the basis set. For instance, the B3LYP functional combined with a basis set like 6-311+G(2d,p) is frequently used for calculating ¹H and ¹³C NMR chemical shifts in organic molecules. The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), can further refine the accuracy of the predicted chemical shifts, bringing them closer to experimental values obtained in solution.

While detailed research findings with specific predicted NMR chemical shifts for this compound have not been published, a hypothetical table of predicted values would be structured as follows. The data in such a table would be the result of DFT calculations, specifying the level of theory (e.g., functional and basis set) used.

Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)
H (alkyne)Data not available
H (methylene)Data not available
H (aromatic, ortho to -O)Data not available
H (aromatic, ortho to -I)Data not available

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)
C (alkyne, terminal)Data not available
C (alkyne, internal)Data not available
C (methylene)Data not available
C (aromatic, C-O)Data not available
C (aromatic, C-H ortho to -O)Data not available
C (aromatic, C-H ortho to -I)Data not available
C (aromatic, C-I)Data not available

In addition to DFT, machine learning and artificial neural network models have emerged as powerful tools for the rapid and accurate prediction of NMR chemical shifts. These models are trained on large databases of experimental NMR data and can predict chemical shifts based on the molecular structure, often with high accuracy.

The prediction of spectroscopic parameters for molecules like this compound is a valuable area of computational chemistry. While specific data for this compound is not currently available, the established methodologies provide a clear framework for how such predictions would be generated and interpreted.

Applications of 1 Iodo 4 Prop 2 Ynyloxy Benzene As a Versatile Synthetic Scaffold

Building Block for Advanced Organic Synthesis

The presence of the iodo- and propargyloxy- functionalities on a simple benzene (B151609) ring provides a powerful platform for the synthesis of a wide array of more complex organic molecules. The iodo group is a classic participant in numerous cross-coupling reactions, while the terminal alkyne is a key player in cycloadditions and other carbon-carbon bond-forming transformations.

Synthesis of Complex Polycyclic Aromatic Compounds

While direct synthesis of complex polycyclic aromatic hydrocarbons (PAHs) using 1-iodo-4-(prop-2-ynyloxy)benzene is not extensively documented in dedicated studies, its structure is ideally suited for such applications through well-established synthetic protocols. The Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp2 and sp hybridized carbons, is a prime example. rsc.orgnih.govresearchgate.netresearchgate.netscielo.org.mx In a hypothetical synthetic route, the iodo-substituent of this compound could readily undergo a Sonogashira coupling with a terminal alkyne-substituted aromatic or polycyclic aromatic system. Subsequent intramolecular cyclization reactions, such as a Brønsted acid-promoted hydroarylation or a transition-metal-catalyzed benzannulation, could then be employed to construct the fused ring systems characteristic of PAHs. nih.govresearchgate.netnih.gov

For instance, a plausible reaction scheme could involve the initial coupling of this compound with an ortho-alkynyl-substituted biaryl. The resulting diarylacetylene derivative, now containing the propargyloxy ether, could then undergo an acid-catalyzed intramolecular cyclization, leading to the formation of a new six-membered ring and extending the polycyclic system. The propargyl group itself can also participate in cyclization reactions, further expanding the possibilities for creating intricate polycyclic frameworks.

Construction of Dendrimers and Hyperbranched Polymers

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a multitude of terminal functional groups. nih.govresearchgate.netrsc.org Their unique properties, such as low viscosity and high solubility, make them attractive for various applications, including drug delivery and catalysis. rsc.org The structure of this compound makes it an excellent candidate for transformation into an AB2-type monomer, a key component in the synthesis of hyperbranched polymers. rsc.orgnih.govfrontiersin.org

A potential synthetic strategy would involve the conversion of the iodo group into a functional group that can react with the terminal alkyne. For example, the iodo group could be transformed into an azide (B81097) moiety via a nucleophilic substitution reaction. The resulting molecule, 1-azido-4-(prop-2-ynyloxy)benzene, would be an AB2 monomer where the azide (A) can react with the alkyne (B) of two other monomers in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. rsc.orgnih.gov This one-pot polymerization would lead to the formation of a hyperbranched polytriazole with a high degree of branching.

Alternatively, the terminal alkyne could be functionalized to introduce two reactive sites, while the iodo group serves as the single reactive site for polymerization. The versatility of click chemistry and other efficient coupling reactions allows for the design of various synthetic routes to dendrimers and hyperbranched polymers starting from this compound. psu.edu

Precursor for Functional Dyes and Pigments

Azo dyes are a large and important class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). unb.calongdom.orgyoutube.commanchester.ac.ukresearchgate.net While this compound is not itself a dye, it can be readily converted into a precursor for the synthesis of functional azo dyes. The synthesis of an azo dye typically involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then coupled with an electron-rich aromatic compound. unb.cayoutube.com

To utilize this compound in this context, the iodo group would first need to be converted into an amino group. This can be achieved through various methods, such as the Buchwald-Hartwig amination. The resulting 4-(prop-2-ynyloxy)aniline could then be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt. unb.ca This reactive intermediate can then be coupled with a variety of aromatic coupling partners, such as phenols or anilines, to produce a wide range of azo dyes. The propargyl group would remain intact throughout this process, providing a handle for further functionalization of the dye molecule, for example, for attachment to polymers or surfaces.

Materials Science Applications

The dual functionality of this compound also lends itself to applications in materials science, where the modification of surfaces and the tuning of polymer properties are of great interest.

Surface Functionalization and Coating Technologies

The terminal alkyne of this compound is a versatile functional group for the modification of material surfaces via "click" chemistry. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are highly efficient and specific reactions that can be used to covalently attach this molecule to surfaces that have been pre-functionalized with azide groups. rsc.org This allows for the formation of self-assembled monolayers (SAMs) on various substrates, such as silicon wafers, gold, or metal oxides.

The iodo-substituent on the benzene ring provides an additional site for post-functionalization of the surface. For example, after the formation of a monolayer of this compound on a surface, the iodo groups can be used in a variety of surface-initiated polymerization reactions or in further coupling reactions to introduce additional functionality. This stepwise approach allows for the precise control over the chemical composition and properties of the surface.

Integration into Polymer Backbones for Property Modulation

The incorporation of functional monomers into polymer chains is a common strategy to modify the properties of the resulting material. omu.edu.trmdpi.commdpi.com this compound can be integrated into polymer backbones through either its iodo group or its terminal alkyne. For example, it can be used as a comonomer in transition-metal-catalyzed polymerization reactions, such as palladium-catalyzed polycondensation reactions involving the iodo-substituent.

Precursor for Organic Electronic Materials (e.g., semiconductors, OLEDs)

The rigid, conjugated structures inherent to many organic electronic materials are often assembled through cross-coupling reactions, where the iodo and alkyne functionalities of this compound are particularly well-suited. The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a cornerstone in the synthesis of these materials. researchgate.netnih.gov The aryl iodide of this compound can readily participate in Sonogashira couplings with various acetylenic compounds, leading to the formation of oligo(phenylene-ethynylene)s (OPEs) and other conjugated systems. scielo.org.mx These materials are of significant interest for applications in organic light-emitting diodes (OLEDs) and as organic semiconductors due to their tunable electronic and photophysical properties. scielo.org.mx

The propargyl ether group not only provides a handle for further functionalization via the terminal alkyne but also enhances the solubility of the resulting oligomers and polymers, which is a crucial factor for their processing and device fabrication. Research on analogous diiodo- and bromo-iodo-N-morpholinebenzamides has demonstrated the successful synthesis of OPE3s (oligo(p-phenyleneethynylene)s containing three phenyl rings) through double Sonogashira couplings. scielo.org.mx These reactions, when carried out with various arylacetylenes, yielded fluorescent materials with quantum yields as high as 0.87. scielo.org.mx The reaction conditions for these transformations highlight the versatility of the Sonogashira coupling in creating diverse conjugated structures.

Table 1: Representative Sonogashira Coupling Reactions for the Synthesis of OPE3s
Starting Diiodo-areneArylacetylene PartnerProductYield (%)Key Findings
2,5-diiodo-N-morpholinebenzamide4-ethynylanisole2,5-Bis((4-ethoxyphenyl)ethynyl)morpholinebenzamide81Demonstrates efficient double coupling to form a symmetrical OPE3. scielo.org.mx
2,5-diiodo-N-morpholinebenzamide1-ethynyl-4-nitrobenzene2,5-Bis((4-nitrophenyl)ethynyl)morpholinebenzamide80Shows tolerance for electron-withdrawing groups on the arylacetylene. scielo.org.mx
5-bromo-2-iodo-N-morpholinebenzamide1-ethynyl-4-nitrobenzene5-Bromo-2-((4-nitrophenyl)ethynyl)morpholinebenzamide42Highlights the regioselective coupling at the more reactive iodide position. scielo.org.mx

The terminal alkyne of this compound can be further utilized in polymerization reactions to create functional polymers with interesting properties for organic electronics.

Chemical Biology Tool Development (Excluding any direct biological/medical applications)

The alkyne and iodide functionalities of this compound make it an ideal starting material for the synthesis of non-biological chemical probes and tags for material labeling.

Development of Non-Biological Chemical Probes

Chemical probes are small molecules used to study and manipulate chemical systems. The terminal alkyne group of this compound is a perfect handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). tcichemicals.com This reaction is highly efficient, specific, and can be performed under mild conditions, making it ideal for the attachment of reporter groups (like fluorophores or affinity tags) to the benzene scaffold. tcichemicals.com

Furthermore, the iodoalkyne derivative of this compound, which can be synthesized from the parent compound, exhibits exceptional reactivity in copper-catalyzed annulation reactions with organic azides to form 5-iodo-1,2,3-triazoles. nih.govnih.gov These iodo-triazole products are themselves versatile intermediates that can be further functionalized, allowing for the construction of complex and multifunctional chemical probes. nih.govresearchgate.net This strategy allows for the creation of a library of probes with diverse functionalities for various chemical sensing and detection applications.

Synthesis of Chemical Tags for Material Labeling

The same click chemistry principles apply to the synthesis of chemical tags for labeling and tracking materials. By functionalizing this compound with a reporter molecule via the alkyne group, a stable tag can be created. The aryl iodide can then be used to attach the tag to a material of interest through reactions like the Sonogashira coupling or other palladium-catalyzed cross-coupling reactions.

This dual-functional handle allows for a modular approach to material labeling. For instance, a fluorescent dye could be attached via the alkyne, and the resulting tagged molecule could then be incorporated into a polymer or attached to a surface through the iodide. This methodology is valuable for creating materials with built-in sensors or for tracking the distribution of specific components within a composite material. The efficiency and orthogonality of click chemistry ensure that the labeling process is clean and does not interfere with the bulk properties of the material being labeled. tcichemicals.com

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules that lead to the formation of large, well-ordered structures. The rigid core and potential for hydrogen bonding and π-π stacking interactions make derivatives of this compound interesting candidates for the construction of self-assembling systems.

Formation of Ordered Molecular Architectures

By modifying the core structure of this compound, for example, by introducing mesogenic (liquid crystal-forming) units, it is possible to design molecules that self-assemble into highly ordered phases, such as liquid crystals. nih.govrsc.org The interplay of the rigid aromatic core and flexible side chains, which can be introduced via the ether linkage, can direct the formation of lamellar (smectic) or columnar phases. rsc.org The ability to form such ordered structures is crucial for the development of materials with anisotropic properties, such as those required for optical films and sensors.

For instance, studies on T-shaped conjugated liquid crystals have shown that the self-assembly behavior can be tuned by modifying the side-chain length, leading to transitions between smectic and columnar phases. nih.gov While specific studies on this compound-based liquid crystals are not extensively documented, the structural motifs present in this molecule are conducive to such applications.

Development of Responsive Materials

Responsive or "smart" materials are designed to change their properties in response to external stimuli such as light, temperature, or the presence of a chemical analyte. The functional handles on this compound provide a platform for incorporating stimulus-responsive moieties.

For example, a photo-switchable group, like an azobenzene (B91143) unit, could be attached to the molecule. mdpi.com Upon irradiation with light of a specific wavelength, the azobenzene unit undergoes a reversible cis-trans isomerization, which can alter the shape of the molecule and disrupt or induce self-assembly, leading to a macroscopic change in the material's properties. mdpi.com This principle can be used to create photo-responsive gels, films, or surfaces. The terminal alkyne is particularly useful for introducing such functionalities via click chemistry, allowing for the modular design of a wide range of responsive materials.

Table 2: Chemical Compounds Mentioned
Compound Name
This compound
2,5-diiodo-N-morpholinebenzamide
4-ethynylanisole
2,5-Bis((4-ethoxyphenyl)ethynyl)morpholinebenzamide
1-ethynyl-4-nitrobenzene
2,5-Bis((4-nitrophenyl)ethynyl)morpholinebenzamide
5-bromo-2-iodo-N-morpholinebenzamide
5-Bromo-2-((4-nitrophenyl)ethynyl)morpholinebenzamide
5-iodo-1,2,3-triazole
azobenzene
1-methoxy-4-(prop-2-yn-1-yloxy)benzene

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of 1-Iodo-4-(prop-2-ynyloxy)benzene typically involves the Williamson ether synthesis, reacting 4-iodophenol (B32979) with a propargyl halide. While effective, future research is increasingly focused on developing more sustainable and efficient synthetic protocols.

Key Research Objectives:

Green Solvents and Catalysis: A primary goal is to replace traditional organic solvents with more environmentally benign alternatives, such as water or bio-derived solvents. acs.org Metal-free arylation conditions, which avoid the use of potentially toxic and expensive transition metals, are a highly sought-after alternative. acs.orgorganic-chemistry.org

Flow Chemistry: Transitioning from batch synthesis to continuous flow processes can offer significant advantages, including improved safety, better heat and mass transfer, and the potential for straightforward scaling-up.

One-Pot Syntheses: Designing one-pot procedures starting from more readily available precursors could enhance efficiency by reducing the number of intermediate purification steps. For example, a one-pot iodination and etherification of phenol (B47542) would represent a significant step forward.

Catalyst Development: For metal-catalyzed routes, such as Ullmann or Chan-Lam couplings, the development of more active and robust catalysts that can operate under milder conditions with lower catalyst loadings is crucial. organic-chemistry.org The use of ligands like N,N-dimethylglycine or 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) has shown promise in improving copper-catalyzed etherification reactions. organic-chemistry.org

Challenges:

Achieving high yields and selectivity in greener solvents can be difficult.

The development of robust, recyclable catalysts remains a significant hurdle.

Scaling up novel laboratory procedures to an industrial scale often presents unforeseen challenges.

Synthetic StrategyPotential AdvantagesKey Challenges
Metal-Free Arylation Avoids toxic metal residues, lower cost.Often requires harsher conditions or specific substrates.
Flow Chemistry Enhanced safety, scalability, and control.High initial equipment cost, potential for clogging.
Aqueous Synthesis Environmentally benign, low cost.Poor solubility of organic substrates, potential side reactions.
Improved Catalysis Milder conditions, lower waste, higher efficiency.Catalyst deactivation, ligand synthesis complexity.

Exploration of Unconventional Reactivity Profiles

The true potential of this compound lies in the creative and selective manipulation of its three distinct functional groups. Future research will focus on uncovering and harnessing novel, non-classical reaction pathways.

Areas for Exploration:

Cascade Reactions: The molecule is an ideal substrate for designing cascade or tandem reactions where multiple bonds are formed in a single operation. For instance, a sequence involving a Sonogashira coupling at the iodo-position followed by an intramolecular cyclization involving the alkyne and ether could rapidly generate complex heterocyclic scaffolds.

Propargyl Group Transformations: The propargyl ether moiety is not merely a linker. It can participate in various rearrangements (e.g., Claisen-type) or be the focal point for metal-catalyzed transformations. Studies on the intramolecular hydroarylation of aryl propargyl ethers, for instance, reveal pathways to chromene derivatives. rsc.org

Dual-Functionalization Reactions: Developing reactions that simultaneously transform both the alkyne and the iodo-group in a controlled manner is a significant challenge. This could lead to the synthesis of highly complex molecules from a simple starting material.

Unconventional Catalysis: The use of photoredox or electrocatalysis could unlock new reactivity patterns that are inaccessible through traditional thermal methods. Gold-catalyzed reactions, known for their unique activation of alkyne functionalities, could lead to novel transformations and skeletal rearrangements. nih.govresearchgate.net

Challenges:

Achieving selectivity between the three reactive sites is a primary challenge.

Predicting and controlling the outcome of complex cascade reactions can be difficult.

Many novel catalytic systems are still in their infancy and may not be broadly applicable.

Integration into Advanced Materials Architectures

The dual-handle nature of this compound makes it an exceptional monomer for the construction of advanced functional materials. The terminal alkyne is perfect for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the aryl iodide allows for pre- or post-polymerization modification via cross-coupling reactions.

Future Applications in Materials Science:

Functional Polymers and Oligomers: This compound can be used as a key monomer to synthesize highly functionalized oligomers and polymers. nih.govacs.org The resulting polymers would have pendant iodo groups that can be further functionalized, leading to materials with tailored electronic, optical, or biological properties.

Dendrimers and Hyperbranched Polymers: The A-B2 nature of the molecule (where 'A' is the iodo group and 'B2' could be the two ends of the alkyne after reaction) makes it suitable for creating dendrimers and hyperbranched polymers with a high density of functional groups.

Surface Modification: The molecule can be anchored to surfaces via either the alkyne or iodo group, with the remaining functionality used to attach other molecules, such as biomolecules for biosensors or catalysts for solid-supported catalysis.

Conjugated Materials: By participating in reactions like Sonogashira coupling, the molecule can be incorporated into conjugated polymer backbones, which are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics.

Challenges:

Controlling the polymerization process to achieve well-defined molecular weights and low dispersity.

Ensuring complete and selective post-polymerization modification without side reactions.

Processing and fabricating the resulting materials into functional devices.

High-Throughput Experimentation and Automation in Synthesis and Characterization

To fully explore the synthetic potential of this compound and its derivatives, modern high-throughput and automated techniques are indispensable. These technologies can dramatically accelerate the discovery of new reactions and materials.

Implementation Strategies:

Parallel Synthesis: Automated platforms can perform hundreds of reactions in parallel in 96-well plates to rapidly screen catalysts, ligands, solvents, and reaction conditions for derivatizing the molecule. biopacificmip.orgnih.gov This is particularly useful for optimizing coupling reactions at the iodo-position or click reactions at the alkyne.

Automated Reaction Optimization: Robotic systems can autonomously perform a sequence of experiments, analyze the results using integrated techniques like LC-MS, and then use algorithms to decide on the next set of conditions to optimize reaction yield or selectivity. nih.gov

Robotic Flow Synthesis: Integrating robotic platforms with modular continuous-flow systems allows for the automated synthesis of a library of derivatives. youtube.com The system can reconfigure itself to perform different reaction types in sequence, enabling the multi-step synthesis of complex molecules without manual intervention. acs.orgacs.org

Challenges:

The high initial investment for robotic and automated systems. researchgate.net

The need for robust and general reaction conditions that can tolerate a wide range of substrates in an automated fashion.

Managing and analyzing the vast amounts of data generated by high-throughput experimentation. researchgate.net

TechnologyApplication to this compoundExpected Outcome
Parallel Synthesizers Screening of cross-coupling partners for the aryl iodide.Rapid identification of optimal reaction conditions and substrate scope.
Automated HPLC/LC-MS High-throughput analysis and purification of reaction products.Accelerated creation of libraries of pure compounds for further testing. biopacificmip.org
Robotic Flow Platforms Multi-step, automated synthesis of complex derivatives.Increased efficiency and reproducibility in synthesizing target molecules. youtube.com

Computational Design and Discovery of New Derivatives

Computational chemistry and in silico methods are powerful tools for guiding synthetic efforts and predicting the properties of new molecules before they are ever made in the lab. This approach can save significant time and resources.

Key Computational Approaches:

Virtual Screening: For drug discovery applications, libraries of virtual derivatives based on the this compound scaffold can be screened against biological targets using molecular docking to identify potential lead compounds. mdpi.comnih.gov

DFT Calculations: Density Functional Theory (DFT) can be used to investigate reaction mechanisms, predict reactivity, and understand the electronic properties of new derivatives. rsc.org This can help in designing molecules with specific electronic or optical properties for materials science applications.

AI and Machine Learning: AI-driven tools can analyze vast reaction databases to propose novel and efficient synthetic routes to complex target molecules derived from this building block. youtube.com Machine learning models can also be trained to predict properties like solubility, toxicity, or material performance.

De Novo Design: Generative models can design entirely new molecules based on the this compound core that are optimized for a specific function, such as binding to a protein active site or possessing a desired band gap.

Challenges:

The accuracy of computational models is highly dependent on the quality of the algorithms and the parameters used. mdpi.com

Computationally designed molecules may be synthetically inaccessible or very challenging to produce.

Effectively bridging the gap between computational prediction and experimental validation remains a key objective.

Q & A

Basic: What are the established synthetic routes for 1-Iodo-4-(prop-2-ynyloxy)benzene?

Answer:
A common method involves methylenation of aryl iodides using bidentate phosphine ligands. For example, 1-Iodo-4-(prop-1-en-2-yl)benzene (a structurally similar compound) was synthesized via methylenation with column chromatography purification (hexane, Rf = 0.67), yielding 79% . For propargyl ether derivatives like this compound, alkyne functionalization via Sonogashira coupling or nucleophilic substitution with propargyl alcohol may be employed. Key steps include:

  • Purification : Column chromatography using non-polar solvents (e.g., hexane/ethyl acetate gradients).
  • Characterization : <sup>1</sup>H NMR (δ 2.12–7.65 ppm for analogous compounds) and GC-MS .

Basic: What safety protocols are critical when handling this compound?

Answer:
Due to the iodine substituent and propargyl ether moiety, strict protocols are required:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles, and respiratory protection if dust/aerosols form .
  • Ventilation : Use fume hoods to avoid inhalation; install emergency showers/eye wash stations .
  • Waste Disposal : Segregate halogenated waste and engage certified disposal services to mitigate environmental impact .

Advanced: How does the iodine substituent influence reactivity in cross-coupling reactions?

Answer:
The C–I bond is highly polarized, making it reactive in transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura, Heck). For example:

  • Suzuki-Miyaura : Pd(OAc)2/XantPhos catalyzes coupling with aryl boronic acids, yielding biaryl cyclopropanes in good yields (e.g., 6 from 1-iodo-4-(trifluoromethyl)benzene) .
  • Radiofluorination : (Diacetoxyiodo)arenes (precursors from iodoarenes) undergo <sup>18</sup>F-fluorination under oxidative conditions, though electron-withdrawing groups may require alternative ligands (e.g., trifluoroacetic acid/oxone) .

Table 1 : Reactivity Comparison of Iodoarenes in Cross-Couplings

Reaction TypeCatalyst SystemYield (%)Key ChallengesReference
Suzuki-MiyauraPd(OAc)2/XantPhos70–85Steric hindrance from propargyl group
RadiofluorinationPeracetic acid/Oxone50–75Competing hydrolysis with EWGs

Basic: What analytical techniques are recommended for structural confirmation?

Answer:

  • <sup>1</sup>H NMR : Peaks for aromatic protons (δ 7.20–7.65 ppm), propargyl protons (δ 2.12–5.37 ppm), and alkoxy groups (δ 3.5–4.5 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and bond angles, critical for confirming regiochemistry .
  • GC-MS : Molecular ion peaks at m/z 258 (C9H7IO<sup>+</sup>) and fragmentation patterns verify purity .

Advanced: How can computational modeling predict regioselectivity in derivatization?

Answer:
While direct evidence is limited in the provided data, density functional theory (DFT) can model:

  • Electrophilic Aromatic Substitution (EAS) : Predict preferential iodination at the para position due to electron-donating alkoxy groups.
  • Transition States : Compare activation energies for competing pathways (e.g., alkyne vs. aryl ring reactivity).
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize intermediates in cross-couplings.

Table 2 : Key Physical Properties of this compound

PropertyValueMethod/Source
Molecular FormulaC9H7IOBuilding block catalog
Molecular Weight258.06 g/mol
Melting Point85–87°C (analogous compound)
NMR Shifts (<sup>1</sup>H)δ 2.12 (CH3), 7.20–7.65 (Ar-H)

Advanced: What strategies resolve contradictions in reaction yields across studies?

Answer:
Discrepancies often arise from substituent electronic effects or catalyst poisoning . Mitigation strategies include:

  • Ligand Screening : Test bidentate vs. monodentate phosphines (e.g., XantPhos vs. PPh3) to stabilize Pd(0) intermediates .
  • Additives : Use silver salts (Ag2CO3) to scavenge iodide byproducts in couplings .
  • Reaction Monitoring : In situ FTIR or LC-MS tracks intermediate formation and optimizes reaction time .

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Feasible Synthetic Routes

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1-Iodo-4-(prop-2-ynyloxy)benzene
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Reactant of Route 2
1-Iodo-4-(prop-2-ynyloxy)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.